N-benzyl-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
Description
N-Benzyl-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a benzyl group at the N1-position and a 3-chlorophenyl substituent at the triazole ring. This scaffold is structurally analogous to several pharmacologically active triazole derivatives, such as Rufinamide (an antiepileptic drug) and antitumor agents targeting kinases or proteasomes . Its synthesis typically involves coupling 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid with benzylamine derivatives under peptide-coupling conditions (e.g., EDC/HOBt), though yields and spectral properties vary depending on substituents .
Properties
IUPAC Name |
N-benzyl-1-(3-chlorophenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c17-13-7-4-8-14(9-13)21-11-15(19-20-21)16(22)18-10-12-5-2-1-3-6-12/h1-9,11H,10H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILRBFCUEQJITM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Introduction of Methanesulfonamide Group:
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-benzyl-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-benzyl-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets bacterial cell walls and cancer cell membranes, disrupting their integrity.
Pathways Involved: It inhibits key enzymes involved in cell wall synthesis and DNA replication, leading to cell death.
Comparison with Similar Compounds
Aryl Group Variations
- N-(3-Chlorophenyl)-1-(4-Methoxyphenyl)-1H-1,2,3-Triazole-4-Carboxamide (4E): Substituents: 4-Methoxyphenyl at N1, 3-chlorophenyl at carboxamide. Yield: 81.5% (higher than many analogues due to optimized coupling conditions). Spectral Data: IR (1683 cm⁻¹ for C=O), LC-MS m/z 329.0 [M+1]⁺ . Activity: Not explicitly stated, but similar triazoles show antiproliferative effects .
- 1-(2-Fluorobenzyl)-1H-1,2,3-Triazole-4-Carboxamide (Rufinamide): Substituents: 2-Fluorobenzyl at N1. Pharmacological Role: FDA-approved for Lennox-Gastaut syndrome.
Carboxamide Side Chain Modifications
- 5-Amino-1-(3-Chlorobenzyl)-N-(4-Fluorobenzyl)-1H-1,2,3-Triazole-4-Carboxamide: Substituents: 3-Chlorobenzyl at N1, 4-fluorobenzyl at carboxamide.
- N-(2-Aminoethyl)-1-(4-Chlorophenyl)-5-Methyl-1,2,3-Triazole-4-Carboxamide: Substituents: 4-Chlorophenyl at N1, ethylenediamine-derived side chain. Synthesis: 88% yield under optimized conditions (78°C, 8 h). Advantage: Aminoethyl group improves solubility and bioavailability .
Antitumor Activity
- 1-(4-Chlorophenyl)-N-(3-Fluoro-4-(Thienopyrimidinyloxy)Phenyl)-5-(Trifluoromethyl)-Triazole-4-Carboxamide: Activity: IC₅₀ values in nM range against MCF-7, HepG2, and A549 cells. Structural Edge: Trifluoromethyl group enhances metabolic stability and target affinity .
- 5-Amino-N-(2,5-Dichlorophenyl)-1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamide: Activity: GP = -13.42% against renal cancer RXF 393 cells. Limitation: Lower potency compared to trifluoromethyl derivatives .
Table 1: Comparative Data of Selected Triazole Carboxamides
Key Observations:
- Yield : N-Benzyl derivatives (e.g., 4E) achieve higher yields (~80%) compared to fluorobenzyl analogues (e.g., Z995908944 at 50%) due to optimized coupling reagents .
- Melting Points: Derivatives with halogenated aryl groups (e.g., 3-chlorophenyl) exhibit lower melting points (186–189°C) than non-halogenated spiro derivatives (>250°C) .
- Bioactivity : Trifluoromethyl and dual-halogenated substituents (e.g., 3-chloro/4-fluoro) correlate with enhanced anticancer potency .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-benzyl-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by sequential functionalization. For example, coupling 3-chlorophenyl azides with propargylamide intermediates under Cu(I) catalysis (e.g., CuSO₄·5H₂O and sodium ascorbate) yields the triazole ring. Post-functionalization with benzyl groups may require nucleophilic substitution or amide coupling using reagents like EDC·HCl and HOBt·H₂O . Optimization involves adjusting solvent polarity (e.g., DMF vs. acetonitrile), temperature (60–80°C), and catalyst loading to achieve >80% purity (confirmed via HPLC) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the triazole ring (e.g., δ 8.05–8.06 ppm for triazole protons) and substitution patterns on aromatic rings .
- IR Spectroscopy : Identify carboxamide C=O stretches (~1680 cm⁻¹) and triazole C-N vibrations (~1520 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 329.0 for a related analog) .
- HPLC : Monitor purity (>95% using C18 columns with acetonitrile/water gradients) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer :
- Anticancer Activity : MTT assays against cancer cell lines (e.g., renal RXF 393 or CNS SNB-75) with IC₅₀ calculations .
- Antimicrobial Testing : Broth microdilution assays (MIC values) against S. aureus or E. coli .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., B-Raf) or proteases .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between carboxamide and triazole moieties). For example, SHELXL’s twin refinement module can address pseudo-merohedral twinning in polar space groups . WinGX/ORTEP visualization tools aid in analyzing anisotropic displacement parameters .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity?
- Methodological Answer :
- SAR Table :
| Substituent (R) | Bioactivity (IC₅₀, μM) | Target |
|---|---|---|
| 3-Cl | 12.5 ± 1.2 | B-Raf |
| 4-F | 8.7 ± 0.9 | B-Raf |
| 3-OCH₃ | >50 | B-Raf |
- Key Insight : Electron-withdrawing groups (e.g., Cl, F) enhance kinase inhibition by stabilizing ligand-receptor interactions, while bulky substituents (e.g., OCH₃) reduce binding affinity .
Q. How can contradictory bioactivity data across studies be systematically addressed?
- Methodological Answer : Meta-analysis using standardized protocols:
- Normalize data to positive controls (e.g., doxorubicin for cytotoxicity).
- Account for assay variability (e.g., serum concentration in cell culture).
- Use cheminformatics tools (e.g., molecular docking in AutoDock Vina) to validate target engagement hypotheses .
Q. What computational strategies predict metabolic stability or toxicity?
- Methodological Answer :
- ADMET Prediction : SwissADME or ProTox-II for bioavailability, CYP450 interactions, and hepatotoxicity .
- MD Simulations : GROMACS-based simulations (50 ns) to assess membrane permeability and protein-ligand complex stability .
Data Contradiction Analysis
Q. Why do some studies report high anticancer activity while others show negligible effects?
- Methodological Answer : Discrepancies often arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
